5-(Methoxymethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol
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Overview
Description
5-(METHOXYMETHYL)-7-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-8-OL is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a methoxymethyl group at the 5-position, and a pyrrolidin-1-ylmethyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(METHOXYMETHYL)-7-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Attachment of the Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be attached through a reductive amination reaction, where the quinoline derivative is reacted with pyrrolidine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(METHOXYMETHYL)-7-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as thiols or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Methoxymethyl chloride, sodium hydride, dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Thiol or amine-substituted quinoline derivatives.
Scientific Research Applications
5-(METHOXYMETHYL)-7-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-8-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(METHOXYMETHYL)-7-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The methoxymethyl and pyrrolidin-1-ylmethyl groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the methoxymethyl and pyrrolidin-1-ylmethyl groups.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Uniqueness
5-(METHOXYMETHYL)-7-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-8-OL is unique due to the presence of both the methoxymethyl and pyrrolidin-1-ylmethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.
This detailed article provides a comprehensive overview of 5-(METHOXYMETHYL)-7-[(PYRROLIDIN-1-YL)METHYL]QUINOLIN-8-OL, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-(methoxymethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H20N2O2/c1-20-11-13-9-12(10-18-7-2-3-8-18)16(19)15-14(13)5-4-6-17-15/h4-6,9,19H,2-3,7-8,10-11H2,1H3 |
InChI Key |
XMPOUVCCDJLNPZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C=CC=NC2=C(C(=C1)CN3CCCC3)O |
Origin of Product |
United States |
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